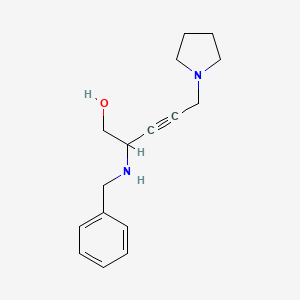

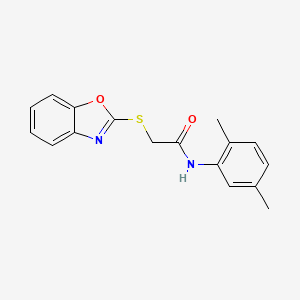

![molecular formula C16H24ClN5O B5553832 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of corresponding chloro or amino derivatives with various nucleophiles or through cyclization reactions involving organic intermediates. For example, the synthesis of 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate ester derivatives, which share a similar structural framework, entails the reaction of the chloro derivative with cyanide ion, showcasing the versatility and complexity of synthesizing such molecules (Beck & Lynch, 1987).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through X-ray diffraction analysis, which provides insights into the arrangement of atoms within the molecule and their spatial configuration. This method has confirmed the structure of various pyrazole derivatives, revealing detailed geometrical parameters essential for understanding the compound's chemical behavior (Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo a range of chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, contributing to their diverse chemical properties. These reactions are crucial for the modification and functionalization of the pyrazole core, leading to derivatives with varied biological and chemical activities (McLaughlin et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Mechanistic Studies

Unexpected Reaction Mechanisms : Research on ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates revealed an ANRORC mechanism, highlighting the complex reactions pyrazole derivatives can undergo. This provides insight into the synthetic versatility and potential for creating novel compounds for various applications (Ledenyova et al., 2018).

Biological Evaluation

Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives were synthesized and showed significant cytotoxic and anti-5-lipoxygenase activities, suggesting their potential in cancer and inflammation research (Rahmouni et al., 2016).

Material Science and Corrosion Inhibition

Corrosion Inhibition : The study of 3,5-dimethylpyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid solution shows the application of pyrazole compounds in protecting metals, which is crucial for industrial applications (Tebbji et al., 2005).

Molecular Interaction Studies

CB1 Cannabinoid Receptor Interaction : Investigation into the molecular interactions of a pyrazole derivative with the CB1 cannabinoid receptor provided insights into the structural basis of antagonist activity, offering pathways for the design of new therapeutic agents (Shim et al., 2002).

Synthesis and Characterization of Novel Compounds

Novel Synthetic Routes : Studies have developed new synthetic routes for pyrazole derivatives, expanding the toolbox for creating molecules with potential applications in material science, pharmaceuticals, and chemical research (Ahmed et al., 2018).

Safety and Hazards

Direcciones Futuras

The potential applications and future directions for research on this compound could be quite broad, given the wide range of known uses for pyrazole derivatives. These could include further studies to elucidate the compound’s mechanism of action, investigations into its potential biological activity, or research aimed at improving its synthesis .

Propiedades

IUPAC Name |

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN5O/c1-6-21-14(9-13(20-21)10(2)3)16(23)18-7-8-22-12(5)15(17)11(4)19-22/h9-10H,6-8H2,1-5H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCWKFSWZQWROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)C)C(=O)NCCN2C(=C(C(=N2)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

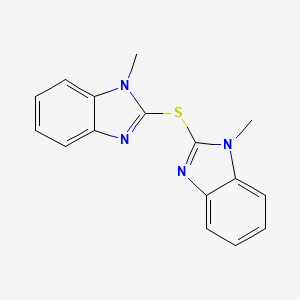

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)

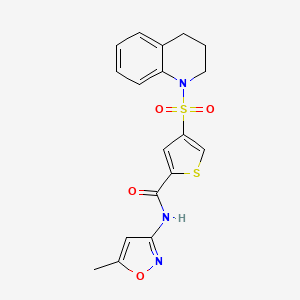

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

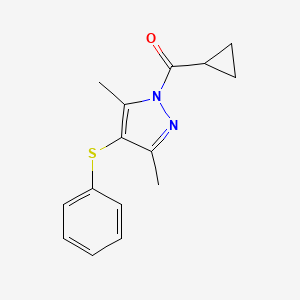

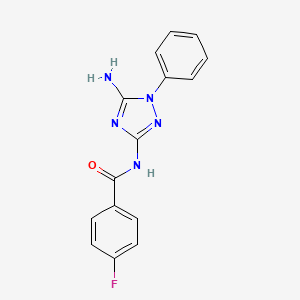

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)

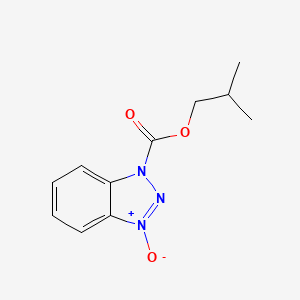

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)

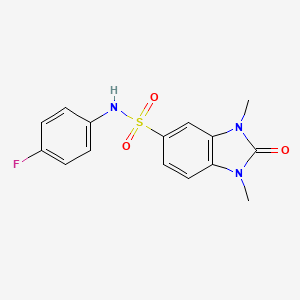

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)